(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a natural product found in Xestospongia with data available.
Scientific Research Applications
1. Androsterone Derivatives as Inhibitors of Androgen Biosynthesis
Research on androsterone derivatives, including compounds structurally similar to the specified compound, reveals their potential as inhibitors of androgen biosynthesis. These compounds possess a typical steroid shape but differ in their extra E ring, influencing their biological activity in androgen biosynthesis (Djigoué, Simard, Kenmogne, & Poirier, 2012).
2. Structural Elucidation in Crystallography
Structural studies of compounds with a similar configuration have been conducted to understand their crystalline forms and molecular interactions. For instance, studies on 5,22-Stigmastadien-3β-yl p-toluenesulfonate highlight the importance of determining the relative orientations of peripheral groups in the crystal structure (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
3. Synthesis of Bioactive Compounds
The synthesis of bioactive triorganotin(IV) derivatives of sodium deoxycholate, which have a similar molecular structure to the specified compound, demonstrates their potential in antimicrobial and antitumor activities. This research explores the synthesis methods and the biological implications of these compounds (Shaheen, Ali, Rosario, & Shah, 2014).
4. Liver X Receptor Agonists Synthesis
Studies have been conducted on synthesizing Liver X receptor (LXR) agonists using bile acids structurally similar to the specified compound. These LXR modulators are being explored for their role in cholesterol metabolism and potential in treating cardiovascular and cerebrovascular diseases (Ching, 2013).
5. Computer-Aided Drug Design Against Infections
Research utilizing computer-aided design has explored the potential of compounds structurally similar to the specified compound in therapeutic applications against MRSA infections. This approach underscores the importance of structure-based drug design in developing new therapeutic agents (Skariyachan et al., 2011).
Properties
Molecular Formula |
C29H47ClO4 |
---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H47ClO4/c1-16-11-21(16)17(2)12-26(33)29(34,15-30)24-8-7-22-20-6-5-18-13-19(31)9-10-27(18,3)23(20)14-25(32)28(22,24)4/h16-18,20-26,32-34H,5-15H2,1-4H3/t16-,17-,18+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+/m1/s1 |
InChI Key |
IDJFQGHMTPJXRG-VKDXPLLGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]1[C@H](C)C[C@H]([C@](CCl)([C@H]2CC[C@@H]3[C@@]2([C@@H](C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5)C)O)C)O)O |
Canonical SMILES |
CC1CC1C(C)CC(C(CCl)(C2CCC3C2(C(CC4C3CCC5C4(CCC(=O)C5)C)O)C)O)O |
Synonyms |
aragusterol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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